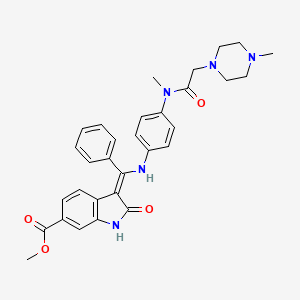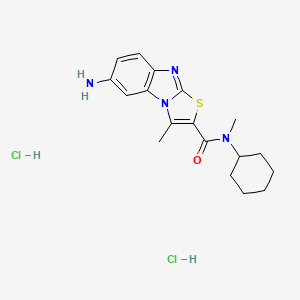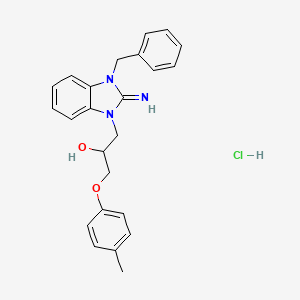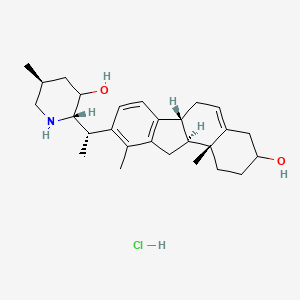
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as O-Desmethyltramadol (ODT), a synthetic opioid analgesic that is commonly used for the treatment of pain. In
Aplicaciones Científicas De Investigación
Neuroprotection in Stroke Models
BRL 52537 hydrochloride has shown significant neuroprotective effects in animal models of stroke. It reduces infarct volume when administered as a pretreatment in models of transient middle cerebral artery occlusion (MCAO), suggesting potential for stroke treatment .
Antinociceptive Effects
This compound exhibits strong antinociceptive properties, being 25 times more potent than morphine in the mouse tail flick model. It acts as a potent and selective κ-opioid receptor agonist, which contributes to its pain-relieving effects .
Reduction of Neuronal Apoptosis
In rat models of brain ischemia/reperfusion injury, BRL 52537 hydrochloride has been found to inhibit neuronal apoptosis and brain damage, indicating its potential application in neurodegenerative diseases .
Modulation of Signal Transduction
BRL 52537 promotes phosphorylation of STAT3, a critical signal transduction and transcription activation factor, which may play a role in its neuroprotective and anti-apoptotic effects .
Opioid Receptor Research
Due to its high selectivity for κ-opioid receptors, BRL 52537 hydrochloride is used extensively in opioid receptor research to understand the mechanisms of addiction and pain modulation .
Potential Treatments for Heart Attack
The compound’s neuroprotective effects extend to research into potential treatments for heart attack, providing a basis for exploring cardiovascular applications .
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride | |
CAS RN |
112282-24-3 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BRL 52537 hydrochloride and how does it contribute to neuroprotection in the context of ischemic stroke?
A: BRL 52537 hydrochloride exerts its neuroprotective effects by selectively activating KORs. While the exact downstream mechanisms remain to be fully elucidated, research suggests that BRL 52537 hydrochloride significantly attenuates ischemia-evoked nitric oxide (NO) production in vivo. [] This is particularly relevant as excessive NO production, primarily from neuronal sources, is implicated in exacerbating neuronal damage following ischemic stroke in male rodents. []
Q2: Does the neuroprotective efficacy of BRL 52537 hydrochloride differ between sexes? What factors might contribute to this difference?
A: Research indicates a significant gender difference in the neuroprotective effects of BRL 52537 hydrochloride in rodent models of ischemic stroke. Studies show that while BRL 52537 hydrochloride provides significant neuroprotection in male rats, it does not confer the same benefit in female rats. [] This difference is not attributed to circulating ovarian hormones, as ovariectomized female rats also did not exhibit neuroprotection with BRL 52537 hydrochloride treatment. [] Further research is needed to elucidate the specific mechanisms underlying this gender-specific response to KOR agonism in the context of ischemic stroke.
Q3: What is the therapeutic window for BRL 52537 hydrochloride administration in preclinical ischemic stroke models?
A: Preclinical studies demonstrate a promising therapeutic window for BRL 52537 hydrochloride in rodent models of ischemic stroke. Significant neuroprotection, evidenced by reduced infarct volume, was observed even when treatment was initiated up to 6 hours after the onset of reperfusion following middle cerebral artery occlusion. [] This suggests a potential for delayed treatment initiation, which could have important implications for clinical translation.
Q4: Does BRL 52537 hydrochloride influence the efflux of dopamine and its metabolites in the striatum following ischemic stroke?
A: Research suggests that BRL 52537 hydrochloride does not significantly alter the ischemia-evoked efflux of dopamine and its metabolites in the striatum. [] Despite the significant increase in dopamine levels observed in the striatum following middle cerebral artery occlusion, pretreatment with BRL 52537 hydrochloride did not significantly alter these levels compared to controls. [] This finding indicates that the neuroprotective mechanism of BRL 52537 hydrochloride is likely not mediated through modulation of dopamine release or metabolism in the context of ischemic stroke.
Q5: How does the specific KOR antagonist nor-binaltorphimine dihydrochloride (nor-BNI) affect the neuroprotective action of BRL 52537 hydrochloride?
A: The neuroprotective effects of BRL 52537 hydrochloride are abolished by co-administration of the specific KOR antagonist nor-BNI. [] This finding strongly supports the hypothesis that the neuroprotective action of BRL 52537 hydrochloride is specifically mediated through its agonistic activity at KORs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)





![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)
